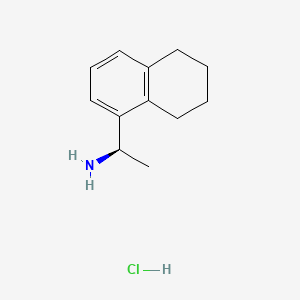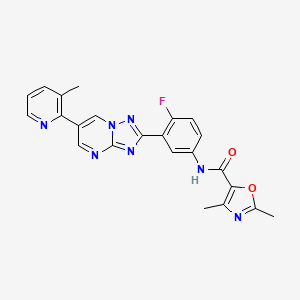![molecular formula C18H16F3IN2O4 B8228611 N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)
N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD0325901-O-C2-dioxolane: is a chemical compound primarily composed of the MEK inhibitor PD0325901. It is used in conjunction with either a VHL or CRBN E3 ligase ligand for the synthesis of MEK1/2 degraders . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: PD0325901-O-C2-dioxolane is synthesized by combining the MEK inhibitor PD0325901 with a ligand of VHL or CRBN E3 ligase . The reaction conditions typically involve the use of DMSO as a solvent, with the compound being soluble at 100 mg/mL (196.76 mM) in DMSO .
Industrial Production Methods: The industrial production of PD0325901-O-C2-dioxolane involves large-scale synthesis using the same principles as the laboratory synthesis. The compound is produced in solid form and stored at -20°C, protected from light .
Chemical Reactions Analysis
Types of Reactions: PD0325901-O-C2-dioxolane primarily undergoes non-ATP competitive inhibition reactions. It potently inhibits ERK signaling and the proliferation of tumor cells .
Common Reagents and Conditions: The common reagents used in the synthesis of PD0325901-O-C2-dioxolane include DMSO and ligands of VHL or CRBN E3 ligase . The reaction conditions involve maintaining the compound in a solid state at -20°C, protected from light .
Major Products Formed: The major product formed from the reactions involving PD0325901-O-C2-dioxolane is the MEK1/2 degrader .
Scientific Research Applications
PD0325901-O-C2-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of MEK1/2 degraders, which are crucial for studying the MAPK/ERK signaling pathway
Biology: The compound is used to inhibit ERK signaling, which is essential for understanding cell proliferation and differentiation
Medicine: PD0325901-O-C2-dioxolane is used in cancer research to study the effects of MEK inhibitors on tumor growth and proliferation
Industry: The compound is used in the development of new therapeutic agents targeting the MAPK/ERK pathway
Mechanism of Action
PD0325901-O-C2-dioxolane exerts its effects by inhibiting the MEK1 and MEK2 enzymes. It is a non-ATP competitive inhibitor that potently inhibits ERK signaling and the proliferation of tumor cells . The compound binds to the MEK enzymes, preventing their activation and subsequent phosphorylation of ERK1 and ERK2 .
Comparison with Similar Compounds
PD0325901-O-C2-dioxolane is unique due to its high potency and specificity as a MEK inhibitor. It is roughly 500-fold more potent than its predecessor, CI-1040, in terms of its cellular effects on the phosphorylation of ERK1 and ERK2 . Similar compounds include:
CI-1040: A less potent MEK inhibitor compared to PD0325901-O-C2-dioxolane.
GDC-0068-NH2: Another MEK inhibitor used in similar applications.
PD0325901-O-C2-dioxolane stands out due to its improved potency, specificity, and effectiveness in inhibiting ERK signaling .
Properties
IUPAC Name |
N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O4/c19-12-3-2-11(18(25)24-28-6-5-15-26-7-8-27-15)17(16(12)21)23-14-4-1-10(22)9-13(14)20/h1-4,9,15,23H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHJINAFAYYQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B8228558.png)



![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B8228586.png)

![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)





